PARP Enzyme Inhibition Potency and Selectivity Profile: Benzamide vs. Nicotinamide vs. Mono-ADP-ribosyltransferase A
In a comprehensive head-to-head evaluation of over 20 ADP-ribosylation inhibitors, benzamide demonstrated the highest potency against poly(ADP-ribose) polymerase (PARP) with an IC50 of 3.3 µM [1]. The compound exhibited a 1,242-fold selectivity window over mono(ADP-ribosyl)transferase A (IC50 = 4.1 mM) and approximately 12,121-fold selectivity over NAD+ glycohydrolase (IC50 ≈ 40 mM) [2]. In contrast, nicotinamide, a widely used PARP inhibitor comparator, showed substantially weaker PARP inhibition (IC50 = 210 µM) and lacked comparable selectivity [3].
| Evidence Dimension | PARP enzyme inhibition (IC50) and selectivity window over off-target enzymes |
|---|---|
| Target Compound Data | IC50 (PARP) = 3.3 µM; IC50 (mono-ADP-ribosyltransferase A) = 4.1 mM; Selectivity window = 1,242-fold |
| Comparator Or Baseline | Nicotinamide: IC50 (PARP) = 210 µM; selectivity not quantified in same assay |
| Quantified Difference | Benzamide is 63.6-fold more potent against PARP than nicotinamide (3.3 µM vs 210 µM) |
| Conditions | In vitro enzyme assay containing 300 µM NAD+; C3H1OT1/2 cell culture |
Why This Matters
This quantitative selectivity profile enables researchers to isolate PARP-mediated effects from confounding mono-ADP-ribosyltransferase activity, a critical requirement for mechanistic studies where nicotinamide's broader pharmacology would confound results.
- [1] Rankin PW, Jacobson EL, Benjamin RC, Moss J, Jacobson MK. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. J Biol Chem. 1989;264(8):4312-4317. View Source
- [2] Rankin PW, Jacobson EL, Benjamin RC, Moss J, Jacobson MK. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. J Biol Chem. 1989;264(8):4312-4317. IC50 for mono(ADP-ribosyl)transferase A: 4.1 mM; NAD+ glycohydrolase: ≈40 mM. View Source
- [3] PMC Table 1. Compound Name: Nicotinamide. IC50: 210 μM. Biomedicines. 2021;9(10):1512. View Source
